3-(4-BUTOXYPHENYL)-2-PROPENOIC ACID

説明

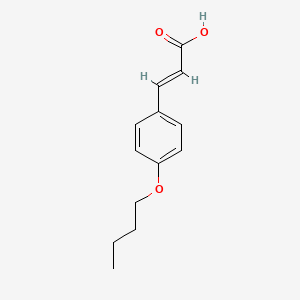

3-(4-BUTOXYPHENYL)-2-PROPENOIC ACID is an organic compound with the molecular formula C₁₃H₁₆O₃. It is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BUTOXYPHENYL)-2-PROPENOIC ACID can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions . Another method involves the electrophilic trapping of an organometallic reagent with a boric ester, performed at low temperatures to prevent over-alkylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

化学反応の分析

Types of Reactions

3-(4-BUTOXYPHENYL)-2-PROPENOIC ACID undergoes various chemical reactions, including:

Oxidation: This reaction can convert the butoxy group into a more oxidized form, such as a carboxylic acid.

Reduction: Reduction reactions can target the acrylic acid moiety, potentially converting it into an alkane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution, introducing different functional groups onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alkanes or alcohols.

Substitution: Introduction of nitro, sulfonyl, or other functional groups onto the phenyl ring.

科学的研究の応用

3-(4-BUTOXYPHENYL)-2-PROPENOIC ACID has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals, coatings, and materials

作用機序

The mechanism of action of 3-(4-BUTOXYPHENYL)-2-PROPENOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, influencing biological systems and industrial processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

類似化合物との比較

Similar Compounds

- 3-(4-Methoxyphenyl)acrylic acid

- 3-(4-Ethoxyphenyl)acrylic acid

- 3-(4-Propoxyphenyl)acrylic acid

Uniqueness

3-(4-BUTOXYPHENYL)-2-PROPENOIC ACID is unique due to its butoxy group, which imparts distinct chemical and physical properties compared to its analogs.

生物活性

3-(4-Butoxyphenyl)-2-propenoic acid, also known as a butoxyphenyl derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 55379-96-9

- Molecular Formula : C13H16O3

- Molecular Weight : 220.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signal Transduction Pathways : The compound can influence pathways related to apoptosis and cell cycle regulation.

- Interaction with Tubulin : Similar to other phenolic compounds, it might affect microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:

-

In Vitro Studies :

- The compound exhibited significant antiproliferative effects against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.

- IC50 values in MCF-7 cells were reported in the range of 10–33 nM, indicating strong efficacy comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .

- Mechanisms of Action :

Anti-inflammatory Properties

In addition to its anticancer effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. These properties could be linked to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Case Studies and Research Findings

Several case studies have explored the biological activities of this compound:

| Study | Findings | Cell Line | IC50 (nM) |

|---|---|---|---|

| Study A | Significant antiproliferative activity | MCF-7 | 10 |

| Study B | Induced apoptosis via tubulin disruption | MDA-MB-231 (TNBC) | 23 |

| Study C | Inhibition of cytokine production | RAW264.7 (macrophages) | Not specified |

Stability and Pharmacokinetics

Stability studies indicate that this compound remains stable under various pH conditions (pH 4, 7.4, and 9), with a half-life greater than 24 hours in plasma. This stability is crucial for its potential therapeutic applications .

特性

IUPAC Name |

(E)-3-(4-butoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-2-3-10-16-12-7-4-11(5-8-12)6-9-13(14)15/h4-9H,2-3,10H2,1H3,(H,14,15)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHNIBROSVVFRO-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415303 | |

| Record name | (E)-3-(4-butoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55379-96-9 | |

| Record name | (E)-3-(4-butoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。